molecular formula C20H23N5O2S B12240084 3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12240084
M. Wt: 397.5 g/mol
InChI Key: OESNYKDRFDKXRF-UHFFFAOYSA-N
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Description

3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound. It features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclopropyl-dimethylpyrimidine group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step procedure. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring. The final step involves the attachment of the cyclopropyl-dimethylpyrimidine group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound is known to bind to dopamine and serotonin receptors, modulating their activity. This interaction affects neurotransmitter signaling pathways, which can lead to changes in mood and behavior .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H23N5O2S/c1-13-14(2)21-18(15-7-8-15)22-19(13)24-9-11-25(12-10-24)20-16-5-3-4-6-17(16)28(26,27)23-20/h3-6,15H,7-12H2,1-2H3

InChI Key

OESNYKDRFDKXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C5CC5)C

Origin of Product

United States

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